(S)-2-mercaptopropanoic acid pKa values and acidity constants
(S)-2-mercaptopropanoic acid pKa values and acidity constants
An In-Depth Technical Guide to the Acidity and pKa Values of (S)-2-Mercaptopropanoic Acid
Abstract
(S)-2-Mercaptopropanoic acid, also known as (S)-thiolactic acid, is a bifunctional organic compound featuring both a carboxylic acid and a thiol group. This guide provides a comprehensive analysis of its acidity constants (pKa values), which are critical for understanding its chemical behavior, reactivity, and physiological disposition. We will explore the dissociation equilibria, the physicochemical factors governing the acidity of each functional group, and present a detailed protocol for the experimental determination of its pKa values via potentiometric titration. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound's properties.
Introduction to (S)-2-Mercaptopropanoic Acid
Overview of the Compound
(S)-2-Mercaptopropanoic acid is an organosulfur compound with the chemical formula C₃H₆O₂S[1]. It is a chiral molecule containing a carboxylic acid and a thiol group attached to the same carbon atom (the alpha-carbon)[2]. At room temperature, it is a clear, colorless to slightly yellow, oily liquid that is miscible with water, ethanol, and ether[3][4]. Its bifunctional nature makes it a versatile building block in organic synthesis and a key component in various biochemical processes and pharmaceutical applications[5][6].
The Significance of pKa in a Scientific Context
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). For a molecule like (S)-2-mercaptopropanoic acid with multiple acidic protons, each functional group has a distinct pKa value. These values are paramount as they determine the molecule's charge state at a given pH. This, in turn, dictates its solubility, lipophilicity, membrane permeability, and interaction with biological targets such as enzymes and receptors—all critical parameters in pharmacology and drug development.
Acidity and Dissociation Constants
Dissociation Equilibria
(S)-2-Mercaptopropanoic acid is a diprotic acid, capable of donating two protons in a stepwise manner. The first deprotonation occurs at the more acidic carboxylic acid group, followed by the second deprotonation at the less acidic thiol group.
The equilibria can be represented as follows:
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H₂A ⇌ HA⁻ + H⁺ (First dissociation of the carboxylic acid)
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HA⁻ ⇌ A²⁻ + H⁺ (Second dissociation of the thiol)
Here, H₂A represents the fully protonated species, HA⁻ is the monoanion (carboxylate), and A²⁻ is the dianion (carboxylate and thiolate).
Caption: Stepwise dissociation of (S)-2-mercaptopropanoic acid.
Quantitative Acidity Data
The pKa values for 2-mercaptopropanoic acid have been experimentally determined and are consistent across multiple sources. These values are critical for predicting the molecule's behavior in aqueous solutions.
| Parameter | Functional Group | pKa Value (at 25°C) | Acidity Constant (Ka) |
| pKa₁ | Carboxylic Acid (-COOH) | 4.32[3][4][7] | 4.79 x 10⁻⁵ |
| pKa₂ | Thiol (-SH) | 10.20[3][4][7] | 6.31 x 10⁻¹¹ |
Note: The acidity constants (Ka) were calculated from the pKa values using the formula Ka = 10⁻ᵖᴷᵃ.
Computationally predicted values, such as those from ChemAxon, show strong agreement for the most acidic proton, with a predicted pKa of 4.35[2].
Physicochemical Rationale for Acidity
The Carboxylic Acid Moiety (pKa₁ ≈ 4.32)
The relatively high acidity of the carboxylic acid group is attributed to the powerful resonance stabilization of its conjugate base, the carboxylate anion. Upon deprotonation, the negative charge is delocalized across both oxygen atoms, significantly stabilizing the anion and favoring the dissociation of the proton. The presence of the adjacent thiol group exerts a weak electron-withdrawing inductive effect, which further stabilizes the carboxylate anion, making 2-mercaptopropanoic acid slightly more acidic than propanoic acid (pKa ≈ 4.87)[8].
The Thiol Moiety (pKa₂ ≈ 10.20)
The thiol group is considerably less acidic than the carboxylic acid group. This can be explained by two main factors:
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Electronegativity: Sulfur is less electronegative than oxygen. Consequently, the S-H bond is less polarized than an O-H bond, making the proton less acidic.
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Conjugate Base Stability: While the resulting thiolate anion (RS⁻) is stable, it lacks the resonance stabilization seen in the carboxylate.
The pKa value of ~10.20 is typical for aliphatic thiols, indicating that the deprotonated carboxylate group has only a minor electronic influence on the acidity of the distant thiol proton.
Species Distribution vs. pH
The pKa values dictate the predominant ionic species of the molecule at any given pH. This relationship is crucial for understanding its behavior in biological systems, which are typically buffered around pH 7.4.
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At pH < 4.32: The molecule is predominantly in its fully protonated, neutral form (HS-CH(CH₃)-COOH).
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At pH between 4.32 and 10.20: The molecule exists primarily as the monoanion, with a deprotonated carboxylic acid and a protonated thiol (HS-CH(CH₃)-COO⁻). At physiological pH (~7.4), this is the major species.
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At pH > 10.20: The molecule is predominantly in its dianionic form (⁻S-CH(CH₃)-COO⁻).
Caption: Predominant species of 2-mercaptopropanoic acid at different pH ranges.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining pKa values[9]. The procedure involves titrating a solution of the analyte with a strong base of known concentration while monitoring the pH.
Principle
As the strong base (e.g., NaOH) is added, it neutralizes the acidic protons of (S)-2-mercaptopropanoic acid. The pH of the solution changes slowly at first, then rapidly near the equivalence points. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal. For a diprotic acid, two such points will be observed.
Step-by-Step Methodology
This protocol is a self-validating system, ensuring accuracy through calibration and standardized reagents.
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Preparation of Reagents:
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Analyte Solution: Accurately weigh approximately 1.0 g of (S)-2-mercaptopropanoic acid and dissolve it in ~75 mL of deionized, CO₂-free water in a 250 mL beaker[4].
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Titrant: Prepare and standardize a 0.5 M NaOH solution. Standardization against a primary standard like potassium hydrogen phthalate (KHP) is critical for accuracy.
-
-
Instrumentation Setup:
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Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.
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Place the calibrated pH electrode and a magnetic stir bar into the analyte solution.
-
Use an automated titrator or a burette to dispense the NaOH solution.
-
-
Titration Procedure:
-
Begin stirring the analyte solution at a constant, moderate speed.
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Record the initial pH of the solution.
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Add the 0.5 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
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Continue the titration well past the second equivalence point (e.g., to pH 12).
-
-
Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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Determine the two equivalence points (V_eq1 and V_eq2) by finding the points of maximum slope on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against the volume.
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The first pKa (pKa₁) is equal to the pH at the first half-equivalence point (V_eq1 / 2).
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The second pKa (pKa₂) is equal to the pH at the second half-equivalence point (V_eq1 + (V_eq2 - V_eq1) / 2).
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Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of (S)-2-mercaptopropanoic acid is characterized by two distinct pKa values: pKa₁ ≈ 4.32 for the carboxylic acid and pKa₂ ≈ 10.20 for the thiol group[3][4][7]. These values are a direct consequence of the molecule's structure, including the resonance stabilization of the carboxylate anion and the inherent acidity of the thiol function. A thorough understanding of these constants is essential for predicting the compound's charge state, solubility, and reactivity in various chemical and biological environments. The potentiometric titration method provides a robust and reliable means for the experimental verification of these fundamental physicochemical properties, which are indispensable for applications in research and pharmaceutical development.
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